molecular formula C16H17ClN6O2 B12629635 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine

4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine

Cat. No.: B12629635
M. Wt: 360.80 g/mol
InChI Key: BRYPVKKMCCJLBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine is a complex organic compound that features a unique combination of imidazole, pyrido[3,2-d]pyrimidine, and morpholine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Properties

Molecular Formula

C16H17ClN6O2

Molecular Weight

360.80 g/mol

IUPAC Name

4-[8-chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C16H17ClN6O2/c1-24-9-11-8-12(17)13-14(19-11)15(22-4-6-25-7-5-22)21-16(20-13)23-3-2-18-10-23/h2-3,8,10H,4-7,9H2,1H3

InChI Key

BRYPVKKMCCJLBL-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=C2C(=N1)C(=NC(=N2)N3C=CN=C3)N4CCOCC4)Cl

Origin of Product

United States

Preparation Methods

Formation of the Pyrido[3,2-d]pyrimidine Core

The initial step involves constructing the pyrido[3,2-d]pyrimidine core, which is a crucial structural component of the target molecule. This can be achieved through:

  • Condensation Reactions : Typically using appropriate aldehydes and amines to form the heterocyclic structure.

  • Cyclization Techniques : Employing cyclization methods such as microwave-assisted synthesis or traditional heating to promote ring formation.

Methoxymethyl Group Addition

The methoxymethyl group is typically added through:

  • Alkylation Reactions : Using methoxymethyl chloride in the presence of a base (e.g., sodium hydride) to facilitate the introduction of the methoxymethyl group onto the pyrido[3,2-d]pyrimidine core.

Reaction Conditions and Optimization

Temperature and Solvent Selection

The choice of solvent and temperature plays a critical role in optimizing yields:

  • Solvents : Common solvents include dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile, depending on the solubility of reactants and desired reaction rates.

  • Temperature Control : Many reactions benefit from elevated temperatures (e.g., 50–100 °C) to enhance reaction kinetics but must be monitored to prevent decomposition of sensitive intermediates.

Catalysts and Reagents

Utilizing specific catalysts can enhance reaction efficiency:

  • Base Catalysts : Strong bases like potassium carbonate or sodium hydride are often used to deprotonate substrates for nucleophilic attacks.

  • Metal Catalysts : Transition metals may be employed in cross-coupling reactions to form carbon-carbon bonds during ring formation.

Data Table: Summary of Key Synthetic Steps

Step Reaction Type Key Reagents Conditions Yield
1 Condensation Aldehydes, Amines Heat, solvent Variable
2 Cyclization Various catalysts Microwave or heat High
3 Nucleophilic Substitution Morpholine derivatives Base, solvent Moderate to High
4 Alkylation Methoxymethyl chloride Base, heat High

Research Findings and Applications

Recent studies indicate that compounds like this compound exhibit promising biological activities, including anti-cancer properties due to their ability to inhibit specific kinases involved in tumor growth. The presence of both imidazole and pyrimidine structures enhances their pharmacological profile, making them suitable candidates for further drug development.

Chemical Reactions Analysis

Types of Reactions

4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated or demethylated products .

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the compound's potential as a selective inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers, including hepatocellular carcinoma (HCC). The compound has shown promising results in inhibiting FGFR-mediated signaling pathways, which are often aberrantly activated in tumorigenesis.

Case Study :
A novel series of imidazo[1',2':1,6]pyrido[2,3-d]pyrimidine derivatives, including our compound of interest, were synthesized and tested for their inhibitory effects on FGFRs. Compound 7n was identified as the most potent inhibitor with IC50 values of 8.4 nM (FGFR1/2) and 3.8 nM (FGFR4). In vivo studies demonstrated significant antitumor efficacy in human liver cancer xenograft models, suggesting that this class of compounds could be developed into effective cancer therapies .

Biochemical Research

The compound's structure allows it to interact with various biological targets, making it a valuable tool in biochemical research. Its ability to form covalent bonds with specific amino acids in proteins enhances its potential as a targeted therapeutic agent.

Research Insight :
The covalent docking analyses indicated that the compound forms a stable adduct with cysteine residues on the hinge or p-loop of FGFRs, which is crucial for its inhibitory activity. This mechanism underlines the importance of structure-based drug design in developing selective inhibitors .

Mechanism of Action

The mechanism of action of 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds like metronidazole and clotrimazole.

    Pyrido[3,2-d]pyrimidine Derivatives: Compounds such as lapatinib and gefitinib.

    Morpholine Derivatives: Compounds like morphine and fenfluramine

Uniqueness

4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and therapeutic applications .

Biological Activity

4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine (CAS Number: 1220113-72-3) is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17ClN6O, with a molecular weight of 360.80 g/mol. The structure features a pyrido-pyrimidine core with an imidazole and morpholine substituent, which are critical for its biological activity.

Research indicates that compounds with similar structures often exhibit anticancer properties through various mechanisms:

  • Inhibition of Kinases : Many imidazole derivatives are known to inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to cell death.
  • Cell Cycle Arrest : They can interfere with the cell cycle, preventing cancer cells from dividing.

Anticancer Activity

A study focusing on imidazole-based compounds reported that several derivatives demonstrated significant anticancer activity against renal cell carcinoma (RCC) cell lines. For instance, compounds derived from similar scaffolds exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects against cancer cells while sparing non-cancerous cells .

Case Studies

  • Renal Cell Carcinoma Model : In vitro studies using RCC cell lines (A498 and 786-O) showed that certain derivatives significantly reduced cell viability at concentrations of 10 and 30 μM. The selectivity index was favorable when compared to non-neoplastic kidney cells .
  • Structure-Activity Relationship (SAR) : Research into the SAR of related compounds identified critical structural features that enhance biological activity. For example, the presence of specific substituents on the imidazole ring was found to be crucial for maintaining anticancer efficacy .
  • Comparative Analysis : In a comparative study, several compounds were evaluated against standard treatments such as rapamycin and sunitinib. The novel compound demonstrated comparable or superior efficacy in reducing tumor viability .

Summary of Findings

Study FocusModel UsedIC50 (μM)Observations
RCC Cell LinesA498, 786-OLow MicromolarSignificant reduction in cell viability
SAR AnalysisVarious CompoundsN/AIdentified key structural features for activity
Comparative EfficacyStandard TreatmentsN/AComparable efficacy to established drugs

Q & A

Q. What are the recommended synthetic routes for 4-[8-Chloro-2-imidazol-1-yl-6-(methoxymethyl)pyrido[3,2-d]pyrimidin-4-yl]morpholine, and what critical parameters influence yield and purity?

Methodological Answer:

  • Stepwise Synthesis : Begin with pyrido[3,2-d]pyrimidine core functionalization. Introduce the 8-chloro substituent via halogenation (e.g., POCl₃ or PCl₅) under controlled anhydrous conditions .
  • Imidazole Coupling : Use palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the imidazole moiety at the 2-position, ensuring optimal ligand-to-metal ratios (e.g., 1:1.2 Pd:ligand) .
  • Morpholine Introduction : React the intermediate with morpholine under nucleophilic aromatic substitution (SNAr) conditions, maintaining temperatures between 80–100°C and inert atmosphere (N₂/Ar) to prevent oxidation .
  • Critical Parameters :
    • Purity Control : Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) to isolate intermediates .
    • Yield Optimization : Adjust stoichiometry of methoxymethyl groups to avoid over-alkylation (molar ratio 1:1.05 recommended) .

Q. How should researchers characterize the structural integrity of this compound, and what analytical techniques are most effective?

Methodological Answer:

  • Primary Techniques :
    • Single-Crystal X-ray Diffraction : Resolve absolute stereochemistry and confirm morpholine ring conformation (data-to-parameter ratio >15:1 for reliability) .
    • NMR Spectroscopy : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify methoxymethyl (-OCH₂O-) integration and imidazole proton environments (δ 7.8–8.2 ppm) .
  • Secondary Validation :
    • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error .
    • FT-IR : Identify key functional groups (e.g., C-Cl stretch at 550–600 cm⁻¹) .
Analytical Technique Key Parameters Reference
X-ray CrystallographyR-factor <0.05
¹³C NMRDEPT-135 for CH₂
HPLCPurity >98%

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer:

  • Handling Protocols :
    • Ventilation : Use fume hoods with ≥100 fpm airflow to prevent inhalation of fine particulates .
    • Personal Protective Equipment (PPE) : Nitrile gloves (≥8 mil thickness) and chemically resistant lab coats .
  • Emergency Response :
    • Spill Management : Neutralize with activated carbon (1 g per 10 mg compound) and dispose as hazardous waste .
    • Exposure Mitigation : For skin contact, rinse with 0.1% acetic acid (pH 4–5) to hydrolyze reactive intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the biological activity of this compound?

Methodological Answer:

  • Core Modifications :
    • Pyrido[3,2-d]pyrimidine Core : Replace chlorine with electron-withdrawing groups (e.g., -CF₃) to enhance target binding .
    • Imidazole Substitutions : Test 1H-imidazole vs. 2-methylimidazole analogs to assess steric effects on kinase inhibition .
  • Assay Design :
    • In Vitro Kinase Profiling : Use TR-FRET assays (e.g., LanthaScreen®) to measure IC₅₀ against Abl/Src kinases .
    • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 cells (LLOQ: 0.1 ng/mL) .

Q. What methodologies are appropriate for resolving contradictions in biological activity data across different assay systems?

Methodological Answer:

  • Data Triangulation :
    • Orthogonal Assays : Compare SPR (binding affinity) with cell-based luciferase reporter assays (functional activity) to confirm target engagement .
    • Metabolite Screening : Use hepatocyte microsomes (human/rat) to identify active metabolites that may skew IC₅₀ values .
  • Statistical Analysis : Apply ANOVA with Tukey’s post-hoc test (p<0.01) to differentiate assay-specific variability from true pharmacological effects .

Q. What experimental strategies can be employed to improve the compound's solubility and pharmacokinetic properties without compromising activity?

Methodological Answer:

  • Prodrug Design : Introduce phosphate esters at the methoxymethyl group for pH-dependent release in vivo .
  • Formulation Optimization :
    • Nanoparticle Encapsulation : Use PLGA polymers (75:25 lactide:glycolide) to enhance aqueous solubility (≥5 mg/mL) .
    • Co-solvent Systems : Test PEG-400/water (70:30 v/v) for improved oral bioavailability (AUC₀–24h >500 ng·h/mL) .

Q. How can researchers investigate the compound's mechanism of action using target engagement assays?

Methodological Answer:

  • Kinase Profiling :
    • KinomeScan® Screening : Evaluate selectivity across 468 kinases at 1 μM concentration (hit threshold: >65% inhibition) .
    • Crystallographic Studies : Co-crystallize with Abl1 kinase (PDB: 2G2F) to map binding interactions (e.g., hinge region H-bonds) .
  • Pathway Analysis :
    • RNA-Seq : Identify downstream gene expression changes (e.g., BCR-ABL1 suppression) in K562 leukemia cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.